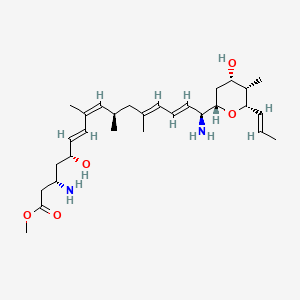
Ceftolozane (sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceftolozane (sulfate) is a semi-synthetic broad-spectrum fifth-generation cephalosporin antibiotic. It is primarily used in combination with tazobactam, a beta-lactamase inhibitor, to treat complicated urinary tract infections, intra-abdominal infections, and hospital-acquired bacterial pneumonia . Ceftolozane is particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, which are resistant to conventional antibiotics .
Preparation Methods
Ceftolozane is synthesized from 7-aminocephalosporanic acid (7-ACA). . This method ensures the production of high-quality ceftolozane and its intermediates. Industrial production methods focus on optimizing the synthesis and purification processes to achieve reproducibly high-quality pharmaceutically acceptable ceftolozane salts .
Chemical Reactions Analysis
Ceftolozane undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for ceftolozane due to its stable cephem core structure.
Common reagents and conditions used in these reactions include various beta-lactamase inhibitors, oxidizing and reducing agents, and specific solvents and catalysts to facilitate the reactions. The major products formed from these reactions are typically modified cephalosporins with enhanced antibacterial activity .
Scientific Research Applications
Ceftolozane (sulfate) has several scientific research applications:
Chemistry: It is used to study the synthesis and modification of cephalosporin antibiotics.
Mechanism of Action
Ceftolozane exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition prevents the formation of cell walls, leading to bacterial cell lysis and death . The addition of tazobactam enhances ceftolozane’s activity by inhibiting beta-lactamases, enzymes that degrade beta-lactam antibiotics .
Comparison with Similar Compounds
Ceftolozane is similar to other cephalosporins like ceftazidime and ceftriaxone but has unique features that make it more effective against certain resistant bacteria . Unlike ceftazidime, ceftolozane has a modified side-chain at the 3-position of the cephem nucleus, which confers potent antipseudomonal activity . Additionally, the combination with tazobactam extends its activity to include most extended-spectrum beta-lactamase (ESBL) producers and some anaerobic species .
Similar compounds include:
Ceftazidime: Another cephalosporin with antipseudomonal activity but less effective against certain resistant strains.
Ceftriaxone: A broad-spectrum cephalosporin used for various bacterial infections but not as effective against Pseudomonas aeruginosa.
Ceftolozane’s unique structure and combination with tazobactam make it a valuable antibiotic for treating multidrug-resistant infections .
Properties
Molecular Formula |
C23H32N12O12S3 |
|---|---|
Molecular Weight |
764.8 g/mol |
IUPAC Name |
(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |
InChI |
InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11-;/t12-,18-;/m1./s1 |
InChI Key |
UJDQGRLTPBVSFN-TVNHLQOTSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-].OS(=O)(=O)O |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-].OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


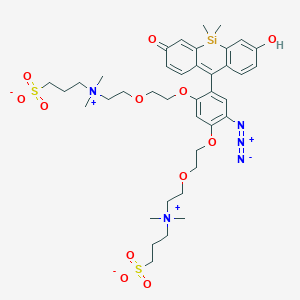
![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)
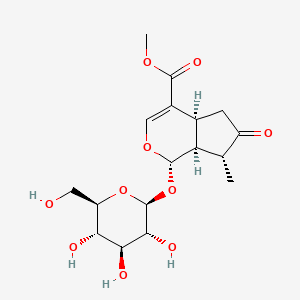
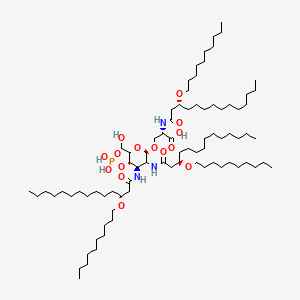
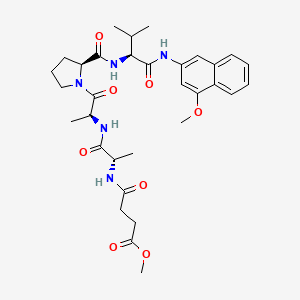

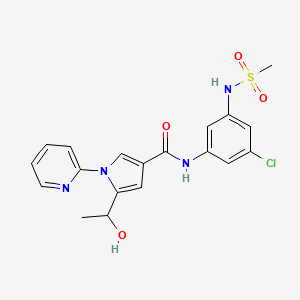
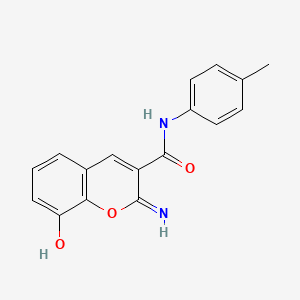

![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)
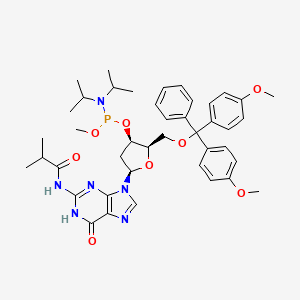
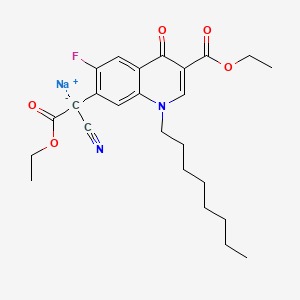
![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B12377611.png)
